o-Toluidine

Catalog No.
S596430
CAS No.
95-53-4
M.F
C7H9N
C6H4CH3NH2
C7H9N
M. Wt
107.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Toluidine

CAS Number

95-53-4

Product Name

o-Toluidine

IUPAC Name

2-methylaniline

Molecular Formula

C7H9N
C6H4CH3NH2
C7H9N

Molecular Weight

107.15 g/mol

InChI

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3

InChI Key

RNVCVTLRINQCPJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N

Solubility

5 to 10 mg/mL at 59° F (NTP, 1992)
0.15 M
Soluble in alcohol and ether
Miscible in ethanol, diethyl ether, carbon tetrachloride
Soluble in dilute acids
In water, 1.66X10+4 mg/L at 25 °C
16.6 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 1.62 (poor)
2%

Synonyms

o-Toluidine; 1-Amino-2-methylbenzene; 2-Amino-1-methylbenzene; 2-Aminotoluene; 2-Methyl-1-aminobenzene; 2-Methylaniline; 2-Methylbenzenamine; 2-Methylphenylamine; 2-Tolylamine; NSC 15348; o-Aminotoluene; o-Methylaniline; o-Methylbenzenamine;

Canonical SMILES

CC1=CC=CC=C1N

Carcinogenicity and Health Effects

  • Cancer Research: Extensive research has established o-Toluidine as a human carcinogen, particularly associated with an increased risk of urinary bladder cancer. This evidence comes from both epidemiological studies of workers exposed to o-Toluidine in occupational settings and experimental studies in animals. The National Toxicology Program (NTP) has classified o-Toluidine as a "known human carcinogen" based on this evidence .
  • Mechanisms of Carcinogenicity: Research is ongoing to understand the specific mechanisms by which o-Toluidine exerts its carcinogenic effects. Studies suggest that o-Toluidine metabolism plays a crucial role, with certain metabolites potentially damaging DNA and promoting bladder cancer development .

Environmental and Occupational Exposure

  • Exposure Assessment: Researchers investigate the potential for human exposure to o-Toluidine through various pathways, including occupational settings like dye and rubber production facilities, environmental contamination from industrial waste, and potential presence in consumer products. Understanding these routes of exposure is crucial for developing preventive measures and mitigating health risks .
  • Biomonitoring: Research on o-Toluidine utilizes human biomonitoring techniques to assess exposure levels in individuals and populations. By measuring o-Toluidine or its metabolites in bodily fluids, researchers can evaluate potential health risks and inform public health interventions .

o-Toluidine, also known as ortho-toluidine, is an organic compound with the chemical formula C₇H₉N. It is characterized as a colorless to light yellow liquid that can turn reddish-brown upon exposure to air and light. The compound has a boiling point of approximately 200 °C and a melting point of -28 °C. Its density is about 0.998 g/cm³ at 20 °C, and it is slightly soluble in water but soluble in dilute acids, alcohols, and ethers . Notably, o-toluidine is recognized as a confirmed carcinogen and poses various health risks upon exposure, including serious injury or permanent harm .

o-Toluidine is a hazardous compound and should be handled with appropriate precautions.

  • Toxicity: Highly toxic upon inhalation, ingestion, or skin absorption. Exposure can cause methemoglobinemia (reduced oxygen transport in blood), central nervous system depression, and organ damage.
  • Flammability: Flash point of 85 °C, posing a fire hazard.
  • Carcinogenicity: Classified as a probable human carcinogen by several agencies due to potential links to bladder cancer.

  • Nitration: It can be produced by the nitration of toluene, yielding a mixture of nitrotoluenes that favor the ortho isomer. This mixture is then distilled to isolate o-toluidine .
  • Hydrogenation: The compound can be synthesized from 2-nitrotoluene through hydrogenation .
  • Diazotization: Conversion to diazonium salts allows for further reactions to produce derivatives such as 2-bromo and 2-chlorotoluene .
  • Acetylation: o-Toluidine can undergo N-acetylation, which is significant in its metabolic pathways .

The biological activity of o-toluidine is complex. It enhances the activity of various enzymes such as aryl hydrocarbon hydroxylase and cytochrome P-450 in the liver, leading to the formation of carcinogenic metabolites like N-hydroxy-o-toluidine. This metabolite can interact with DNA, potentially leading to mutations and cancer development. Studies have shown that exposure to o-toluidine metabolites can induce oxidative DNA damage in human cells .

o-Toluidine is primarily synthesized through:

  • Nitration of Toluene: Toluene is nitrated to produce a mixture of nitrotoluenes, from which o-toluidine is extracted.
  • Hydrogenation of 2-Nitrotoluene: This method involves reducing 2-nitrotoluene using hydrogen gas in the presence of catalysts.
  • Amination of Toluene: Toluene reacts with methylhydroxylamine in the presence of aluminum trichloride to yield o-toluidine .

o-Toluidine has several industrial applications:

  • Dyes and Pigments: It serves as an intermediate in the production of over 90 dyes and pigments, including azo dyes and triarylmethane dyes .
  • Herbicides: It is a precursor for herbicides such as metolachlor and acetochlor .
  • Pharmaceuticals: The compound finds use in synthesizing certain anesthetics and hypnotics.
  • Rubber Industry: It is utilized as a vulcanization accelerator in rubber production .

Research on o-toluidine has highlighted its interactions with various biological systems:

  • Metabolic Pathways: The compound's metabolism involves pathways leading to potentially harmful metabolites that can bind to DNA, causing mutations.
  • Enzyme Activity: Exposure increases the activity of enzymes involved in drug metabolism, suggesting implications for pharmacokinetics in humans .

Several compounds are structurally similar to o-toluidine. Here are some comparisons highlighting their uniqueness:

CompoundChemical FormulaKey CharacteristicsUnique Aspects
m-ToluidineC₇H₉NMeta position amino groupLess toxic than o-toluidine
p-ToluidineC₇H₉NPara position amino groupUsed more frequently in dye production
AnilineC₆H₅NH₂Simple aromatic aminePrecursor for many dyes but less reactive
2-NitrotolueneC₇H₇N₂O₂Nitro group at ortho positionUsed primarily as an intermediate for synthesis

o-Toluidine stands out due to its specific ortho positioning of the amino group relative to the methyl group, which influences its reactivity and biological activity significantly compared to its isomers.

Physical Description

O-toluidine appears as a clear colorless or light yellow liquid. May become reddish brown on exposure to air and light. Flash point 185°F. Has about the same density as water and is very slightly soluble in water. Vapors are heavier than air. Confirmed carcinogen.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH-BROWN ON EXPOSURE TO AIR AND LIGHT.
Colorless to pale-yellow liquid with an aromatic, aniline-like odor.

Color/Form

Light yellow liquid becoming reddish brown on exposure to air and light
Colorless to pale-yellow liquid

XLogP3

1.3

Boiling Point

392 to 396 °F at 760 mm Hg (NTP, 1992)
200.3 °C
200 °C
392°F

Flash Point

185 °F (NTP, 1992)
185 °F (85 °C) (Closed cup)
85 °C c.c.
185°F

Vapor Density

3.69 (NTP, 1992) (Relative to Air)
3.69 (Air = 1)
Relative vapor density (air = 1): 3.7
3.69

Density

0.998 at 68 °F (USCG, 1999)
0.9984 g/cu cm at 20 °C
Relative density (water = 1): 1.00
0.998
1.01

LogP

1.32 (LogP)
log Kow = 1.32
1.32
1.43

Odor

Aromatic aniline-like odo

Melting Point

2.7 °F (NTP, 1992)
-16.3 °C
-14.41 °C
-16.3°C
-16 °C (beta-form)
2.7°F
6°F

UNII

B635MZ0ZLU

Related CAS

636-21-5 (hydrochloride)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

MeSH Pharmacological Classification

Carcinogens

Mechanism of Action

Mechanisms of DNA damage by metabolites of carcinogenic o-toluidine in the presence of metals were investigated by the DNA sequencing technique using (32)P-labeled human DNA fragments. 4-Amino-3-methylphenol, a major metabolite, caused DNA damage in the presence of Cu(II). Predominant cleavage sites were thymine and cytosine residues. o-Nitrosotoluene, a minor metabolite, did not induce DNA damage even in the presence of Cu(II), but addition of NADH induced DNA damage very efficiently. The DNA cleavage pattern was similar to that in the case of 4-amino-3-methylphenol. Bathocuproine and catalase inhibited DNA damage by these o-toluidine metabolites, indicating the participation of Cu(I) and H(2)O(2) in the DNA damage. Typical free hydroxyl radical scavengers showed no inhibitory effects on the DNA damage. o-Toluidine metabolites increased the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine in calf thymus DNA in the presence of Cu(II). UV-visible and ESR spectroscopic studies have demonstrated that 4-amino-3-methylphenol is autoxidized to form the aminomethylphenoxyl radical and o-nitrosotoluene is reduced by NADH to the o-toluolhydronitroxide radical in the presence and absence of Cu(II). Consequently, it is considered that these radicals react with O(2) to form O(-)(2) and subsequently H(2)O(2), and that the reactive species generated by the reaction of H(2)O(2) with Cu(I) participate in the DNA damage. Metal-mediated DNA damage by o-toluidine metabolites through H(2)O(2) seems to be relevant for the expression of the carcinogenicity of o-toluidine.
The in vivo covalent binding of o- and p-toluidine to rat hepatic macromolecules was investigated to determine if a relationship exists between the degree of binding for each isomer and its carcinogenic potency. The ortho-isomer has been shown to be a more potent hepatocarcinogen than the para-isomer. In addition to the macromolecular binding, the tissue distribution of each isomer was also measured. The degree of binding to hepatic macromolecules appeared to be at maximum for both at 24-28 hr following dosing. At 24 hr following dosing, the level of DNA binding of o-toluene was approximately 1.2-fold lower than that of p-toluene. The binding to RNA and protein was also lower for o-toluene than p-toluene, although the differences were not as great as that observed for DNA binding. There were subtle differences in tissue distribution for each isomer. However, in contrast to the macromolecular binding data, the area under the plasma concentration curve for o-toluene was approximately 1.8-fold greater than that for p-toluene. Based on the results of these studies, there was no direct correlation between the degree of macromolecular binding and carcinogenic potency.

Vapor Pressure

0.1 mm Hg at 68 °F ; 0.3 mm Hg at 86° F (NTP, 1992)
0.26 mmHg
2.60X10-1 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 34.5
0.3 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

m-Toluidine < 0.5% w/w, p-toluidine < 0.5% w/w, water 0.1 - 0.2% w/w
o-Toluidine is available in USA as technical grade (with or without added stabilizer) min purity of 99.5% ... it contains meta (0.4% max) and/or para (0.1% max) isomers, and moisture (0.1% max) as impurities

Other CAS

95-53-4

Wikipedia

O-toluidine

Biological Half Life

Following oral application of 500 mg toluidine/kg bw to rats (strain not given) a half-life time of plasma elimination of 12 to 15 hours was derived; i.v. application of approx. 111 mg/kg bw to dogs yielded a half-life time of plasma elimination of half an hour.

Use Classification

Hazardous Air Pollutants (HAPs)
Fire Hazards -> Carcinogens, Mutagens, Flammable - 2nd degree

Methods of Manufacturing

The manufacture of toluidines begins with a mixed-acid (nitric/sulfuric acid) mononitration of toluene, which produces all three isomers (ortho, meta, and para), usually in the ratio 15:1: 9, respectively. Since the isomeric toluidines themselves cannot be effectively separated by distillation, distillative separation of the isomers is achieved at the nitrotoluene stage. ... High-volume manufacture of toluidines utilizes the same type of continuous vapor-phase hydrogenation process used for aniline manufacture. The catalyst include various supported metals, Raney nickel, copper, molybdenum, tungsten, vanadium, and noble metals. The catalyst is suspended in a column or bed, and a gaseous mixture of the nitrotoluene and excess hydrogen is passed over it at about 250 °C. The gaseous products are condensed, the aqueous and organic layers are separated, excess hydrogen is recycled, and the final crude product is dried and distilled.
CATALYTIC HYDROGENATION OF o-NITROTOLUENE
AMINATION OF TOLUENE WITH METHYLHYDROXYLAMINE OR HYDROXYLAMMONIUM SALTS IN THE PRESENCE OF ALUMINUM TRICHLORIDE ...
By the reduction of o-nitrotoluene or obtained mixed with p-toluidine by the reduction of crude nitrotoluene.

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzenamine, 2-methyl-: ACTIVE
ortho-Toluidine and its hydrochloride are not permitted for use in cosmetics in European Economic Communities.
TOLUIDINE EXISTS IN 3 ISOMERIC FORMS BUT ONLY THE O- AND P-ISOMERS ARE OF INDUSTRIAL IMPORTANCE.

Analytic Laboratory Methods

Method: NIOSH 2002, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: o-toluidine; Matrix: air; Detection Limit: 0.01 mg/sample.
Method: NIOSH 2017, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: o-toluidine; Matrix: air; Detection Limit: 3 ug/sample.
Method: OSHA 73; Procedure: gas chromatography using an electron capture detector; Analyte: o-toluidine; Matrix: air; Detection Limit: 0.22 ppb (0.97 ug/cu m).
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 2-aminotoluene; Matrix: water; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for 2-Aminotoluene (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NIOSH 8317, Issue 1; Procedure: high performance liquid chromatography with electrochemical detection; Analyte: o-toluidine; Matrix: urine; Detection Limit: 0.6 ng/mL.
... For the determination of o-toluidine and aniline in worker urine specimens, a method using high performance liquid chromatography (HPLC) followed by electrochemical detection was developed. The limits of detection were 0.6 microgram/L and 1.4 micrograms/L for o-toluidine and aniline, respectively. Recovery of o-toluidine and aniline from spiked urine averaged 86% and 93%, respectively, over a range of 4-100 micrograms/L. Reproducibility in the range 2-100 micrograms/l for analyses of split field samples was 13% (average RSD) for o-toluidine and 16% (average RSD) for aniline. Application of this method to pre- and post-shift samples collected from potentially exposed and unexposed workers indicated elevated concentrations of o-toluidine and aniline in urine from exposed workers...
A method for the measurement of a metabolite of ortho-toluidine in urine /is described/. The method uses capillary gas chromatographic separation with mass spectrometric detection to quantitate the metabolite, and it requires no derivatization or extraction of the urine sample prior to analysis. ... The limit of quantitation was 10 micrograms/L (10 parts per billion).

Storage Conditions

Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. o-Toluidine must be stored to avoid contact with strong oxidizers (such as chlorine, bromine, and fluorine) because violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition, such as smoking and open flames, are prohibited where o-toluidine is used, handled, or stored in a manner that could creats a potential fire or explosion hazard. A regulated, marked area should be established where this chemical is handled, used, or stored ...
Separate from oxidizing materials. Store in cool, dry, well-ventilated location. Store away from heat and sunlight.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

SC ADMIN OF BENZIDINE & O-TOLUIDINE SIMULTANEOUSLY TO 116 RATS RESULTED IN EARLIER APPEARANCE OF TUMORS. LATENT PERIOD FOR BENZIDINE WAS TWICE AS LONG AS WITH COMBINED USE (548.6 DAYS & 264.1 DAYS).

Dates

Modify: 2023-08-15
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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